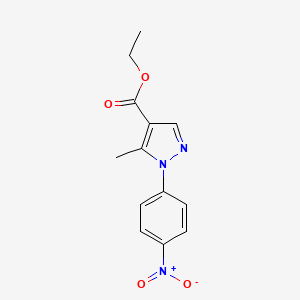

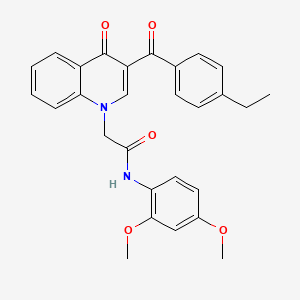

ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate” is a chemical compound. However, there is limited information available about this specific compound1. It’s worth noting that similar compounds, such as “ethyl 5-methyl-1-(4-nitrophenyl)-1H-1,2,3-triazole-4-carboxylate”, are used in proteomics research1.

Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving “ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate”. However, related compounds have shown activity in the photodegradation of malachite green and the photosynthesis of 1,2,3-triazole derivatives4.

Aplicaciones Científicas De Investigación

Synthesis and Structural Analysis

Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate is primarily studied for its synthesis and structural properties. Viveka et al. (2016) conducted a comprehensive study detailing the synthesis, spectroscopic, and single crystal X-ray structural analysis of a closely related compound, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Their research provides valuable insights into the structural stability and molecular geometry of similar compounds, which is essential for understanding the behavior and potential applications of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate in various scientific fields (Viveka et al., 2016).

Corrosion Inhibition

Dohare et al. (2017) highlighted the effectiveness of pyranpyrazole derivatives, including compounds similar to ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, as corrosion inhibitors for mild steel, which is significant for industrial applications like the pickling process. Their study integrates gravimetric, potentiodynamic polarization, and electrochemical impedance spectroscopy to evaluate the efficiency of these inhibitors, emphasizing their practical utility in industrial settings (Dohare et al., 2017).

Antiglaucoma Activity

Kasımoğulları et al. (2010) delved into the medical applications of pyrazole carboxylic acid derivatives of 5-amino-1,3,4-thiadiazole-2-sulfonamide, including compounds structurally akin to ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. Their work, focused on evaluating the inhibitory effects on carbonic anhydrase isoenzymes, presents a compelling argument for the compound's potential utility in antiglaucoma treatments (Kasımoğulları et al., 2010).

Analgesic and Anti-inflammatory Properties

Gokulan et al. (2012) researched a series of 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters, including molecules structurally similar to ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate, to assess their analgesic and anti-inflammatory properties. Their findings are instrumental in unveiling the potential of these compounds as lead molecules for developing novel analgesic and anti-inflammatory agents (Gokulan et al., 2012).

Direcciones Futuras

Please note that the information provided is based on the closest available compounds due to the limited information on the specific compound “ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate”. For more accurate and detailed information, further research and analysis would be required.

Propiedades

IUPAC Name |

ethyl 5-methyl-1-(4-nitrophenyl)pyrazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O4/c1-3-20-13(17)12-8-14-15(9(12)2)10-4-6-11(7-5-10)16(18)19/h4-8H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTDHLRBNUZEMRC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-8-(4-fluorophenethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2477728.png)

![(E)-Ethyl 3-(1-ethyl-4-methyl-1H-benzo[d][1,2,3]triazol-5-yl)acrylate](/img/structure/B2477731.png)

![N-[2-(diethylamino)ethyl]-2,5-diethoxy-4-methylbenzene-1-sulfonamide](/img/structure/B2477736.png)

![4-morpholin-4-ylsulfonyl-N-[3-[(4-morpholin-4-ylsulfonylbenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2477739.png)

![2-[[5-[2-(4-methylphenyl)quinolin-4-yl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B2477745.png)

![3'-(3-Chloro-4-methylphenyl)-1-(2-methylbenzyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2477746.png)

![2-(ethylthio)-N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2477748.png)

![5-[(2-Nitrophenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2477749.png)

![3-Benzhydryl-1-(imidazo[1,2-a]pyridin-3-ylmethyl)-1-phenylurea](/img/structure/B2477750.png)